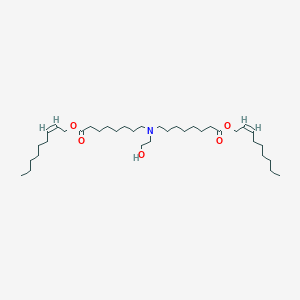![molecular formula C7H4IN3O B13365671 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13365671.png)
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an iodine atom at the 6th position and an aldehyde group at the 5th position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and mechanochemical methods suggests potential scalability for industrial applications. These methods reduce unwanted byproducts and eliminate the need for hazardous solvents, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents can be used for substitution reactions.
Major Products
Oxidation: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde: Similar structure but lacks the iodine atom.
[1,2,4]Triazolo[1,5-a]pyridine-8-carbaldehyde: Similar structure with the aldehyde group at a different position.
Uniqueness
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.
特性
分子式 |
C7H4IN3O |
|---|---|
分子量 |
273.03 g/mol |
IUPAC名 |
6-iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H4IN3O/c8-5-1-2-7-9-4-10-11(7)6(5)3-12/h1-4H |
InChIキー |
ZVVLPTGMLYGPNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=NN2C(=C1I)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)
homocysteine](/img/structure/B13365612.png)
![2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365615.png)
![5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13365620.png)


![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![3-[(Benzylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365632.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13365639.png)
![2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B13365648.png)
![2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide](/img/structure/B13365655.png)
![5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid](/img/structure/B13365660.png)
![N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13365661.png)
